

Azithromycin Impurity E: A Comprehensive Technical Guide on its Origin and Formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azithromycin E

Cat. No.: B1376122

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Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety, efficacy, and quality. Azithromycin Impurity E, chemically known as 3'-(N,N-didemethyl)azithromycin or Amino Azithromycin, is a known related substance that can arise during both the synthesis of azithromycin and as a degradation product.^{[1][2]} This technical guide provides an in-depth exploration of the origin and formation of Azithromycin Impurity E, offering detailed experimental protocols, quantitative data analysis, and visual representations of the underlying chemical pathways and analytical workflows.

Chemical Profile of Azithromycin Impurity E

- Chemical Name: 3'-(N,N-didemethyl)azithromycin^[2]
- Synonyms: Amino Azithromycin^[2]
- CAS Number: 612069-27-9
- Molecular Formula: C₃₆H₆₈N₂O₁₂
- Molecular Weight: 720.93 g/mol

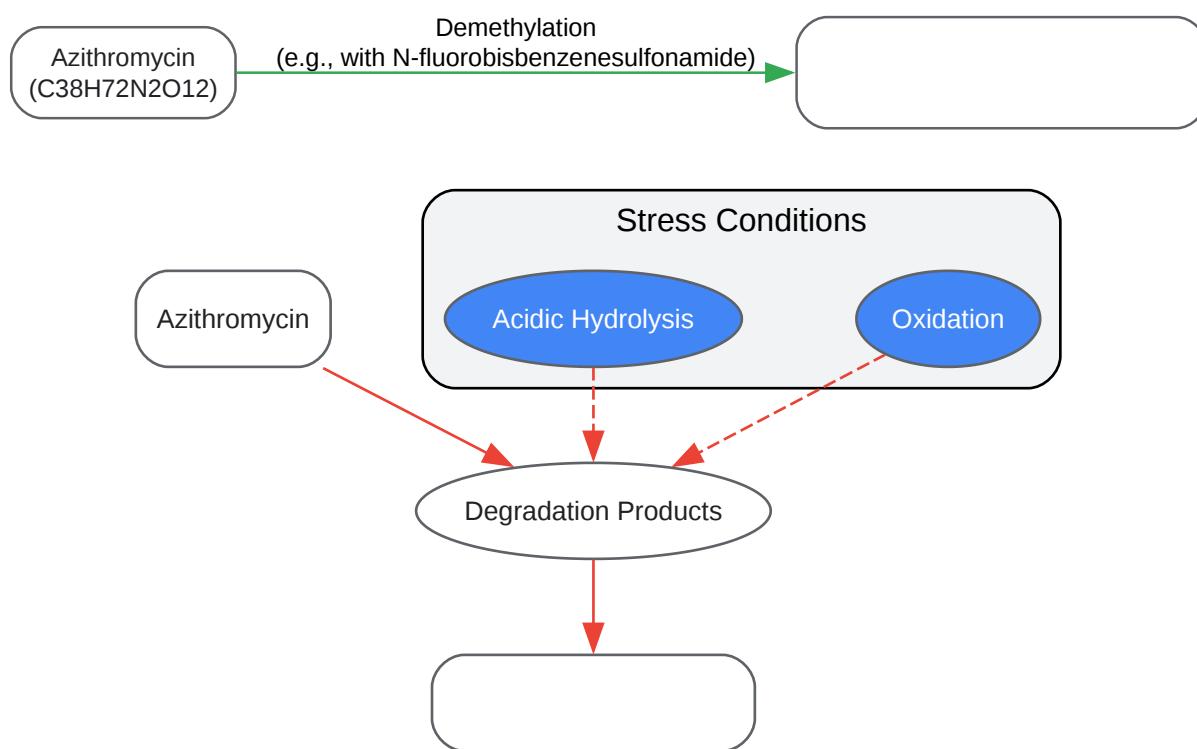
Origin and Formation Pathways

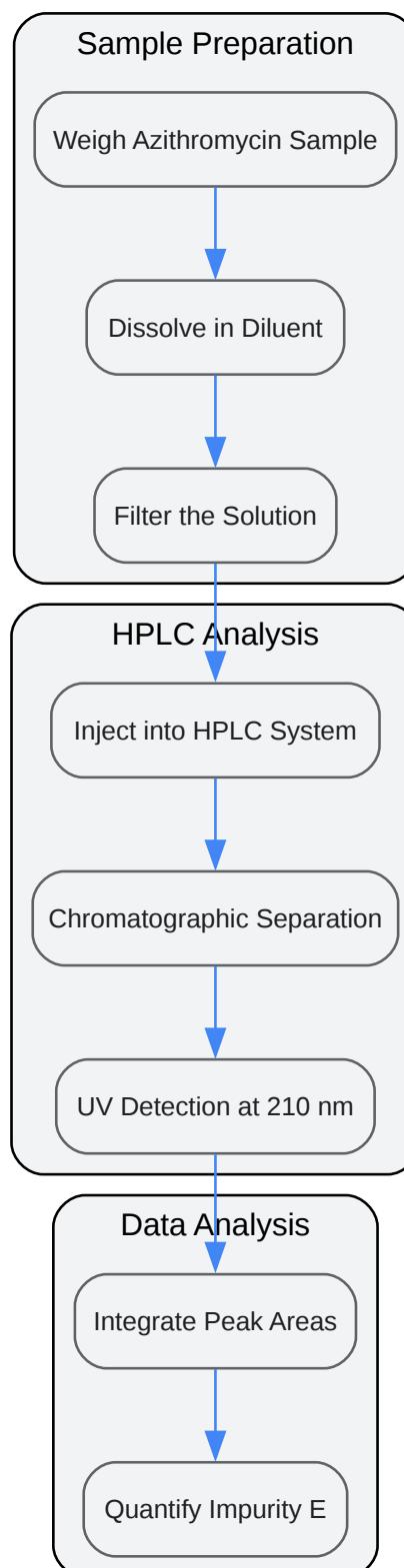
Azithromycin Impurity E can originate from two primary sources: as a process-related impurity during the synthesis of azithromycin and as a degradation product formed under specific stress conditions.

Synthesis-Related Formation

The formation of Azithromycin Impurity E during synthesis is primarily due to the demethylation of the dimethylamino group at the 3' position of the desosamine sugar moiety of azithromycin. [3] This can occur as a side reaction during the multi-step synthesis of azithromycin from erythromycin A. A patented method specifically describes the preparation of Azithromycin Impurity I and Impurity E through a controlled demethylation reaction.[3]

Formation Pathway from Azithromycin:



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- To cite this document: BenchChem. [Azithromycin Impurity E: A Comprehensive Technical Guide on its Origin and Formation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1376122#origin-and-formation-of-azithromycin-impurity-e>]

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